molecular formula C14H15N3O3S B2613194 N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 957039-53-1

N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2613194
CAS No.: 957039-53-1
M. Wt: 305.35
InChI Key: OXRMLYRHGNLAKH-UHFFFAOYSA-N
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Description

N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol . This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens .

Mechanism of Action

The mechanism of action of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}methanamide: This compound has a similar structure but with a methanamide group instead of an acetamide group.

    N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}propionamide: This compound has a propionamide group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities .

Properties

IUPAC Name

N-[4-(3-cyclopropylpyrazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10(18)15-12-4-6-13(7-5-12)21(19,20)17-9-8-14(16-17)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMLYRHGNLAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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